

Dissolution of FR139317 for Experimental Use: Application Notes and Protocols

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Compound of Interest

Compound Name: FR139317

Cat. No.: B1674005

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of **FR139317**, a potent and selective endothelin ETA receptor antagonist, for use in various experimental settings. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in in vitro and in vivo studies.

Compound Information

Property	Value
Compound Name	FR139317
CAS Number	142375-60-8
Molecular Formula	C ₃₃ H ₄₄ N ₆ O ₅
Molecular Weight	604.75 g/mol
Appearance	Solid powder
Storage Conditions	Desiccate at +4°C for long-term storage.

Solubility Data

FR139317 exhibits solubility in the following solvents. It is recommended to use fresh, high-purity solvents for the preparation of stock solutions.

Solvent	Maximum Solubility	Notes
DMSO	100 mM	Recommended for preparing high-concentration stock solutions.
1 eq. HCl	100 mM	Can be used as an alternative solvent for stock solution preparation.
Water	Insoluble	
Ethanol	Insoluble	

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **FR139317** in Dimethyl Sulfoxide (DMSO).

Materials:

- **FR139317** powder
- Anhydrous DMSO (cell culture grade)
- Sterile microcentrifuge tubes or vials
- Calibrated micropipettes
- Vortex mixer

Procedure:

- Calculate the required mass of **FR139317**:
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - $\text{Mass (mg)} = 10 \text{ mmol/L} \times 1 \text{ mL} \times 604.75 \text{ mg/mmol} = 6.0475 \text{ mg}$

- Weigh the **FR139317** powder:
 - Carefully weigh out the calculated amount of **FR139317** powder and place it in a sterile microcentrifuge tube.
- Add DMSO:
 - Add the desired volume of anhydrous DMSO to the tube containing the **FR139317** powder. For a 10 mM solution, add 1 mL of DMSO for every 6.0475 mg of powder.
- Dissolve the compound:
 - Vortex the solution thoroughly until the **FR139317** is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
- Storage:
 - Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C or -80°C for long-term stability.

Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for in vitro experiments.

Important Considerations:

- The final concentration of DMSO in the cell culture medium should be kept low (typically $\leq 0.1\%$) to avoid solvent-induced cytotoxicity.
- Prepare fresh working solutions for each experiment.

Procedure:

- Determine the final desired concentration of **FR139317** in your cell-based assay.
- Perform serial dilutions:

- Thaw an aliquot of the 10 mM **FR139317** stock solution.
- Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.
- For example, to prepare a 10 μ M working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 μ L of 10 mM stock to 999 μ L of cell culture medium).
- Vehicle Control:
 - Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the **FR139317** working solution.

Quantitative Data Summary

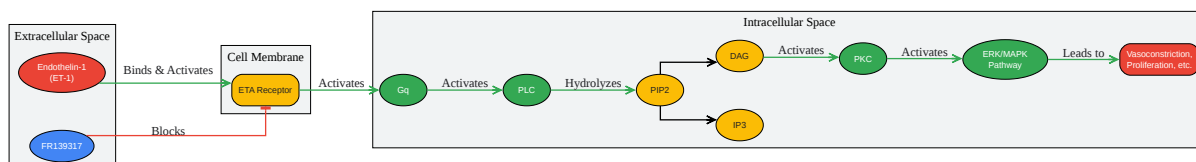
The following table summarizes the key quantitative data for **FR139317** based on published literature.

Parameter	Receptor/Assay	Value	Reference
Ki	ETA Receptor (transfected CHO cells)	1 nM	[1][2]
Ki	ETB Receptor (transfected CHO cells)	7.3 μ M	[1][2]
IC ₅₀	[¹²⁵ I]ET-1 binding to porcine aortic microsomes	0.53 nM	[3]
IC ₅₀	[¹²⁵ I]ET-1 binding to porcine kidney	4.7 μ M	[3]
IC ₅₀	ET-1 induced [³ H]thymidine incorporation (rat aorta)	4.1 nM	[3]
pA ₂	ET-1-induced contraction in isolated rabbit aorta	7.2	[3]
pA ₂	ETA-mediated phosphatidylinositol hydrolysis	8.2	[2]
pA ₂	ETA-mediated arachidonic acid release	7.7	[2]

Mechanism of Action and Signaling Pathway

FR139317 is a highly selective antagonist of the Endothelin A (ETA) receptor. Endothelin-1 (ET-1) binding to the G-protein coupled ETA receptor on vascular smooth muscle cells and other cell types activates downstream signaling pathways leading to vasoconstriction, cell

proliferation, and other physiological responses. **FR139317** competitively inhibits the binding of ET-1 to the ETA receptor, thereby blocking these downstream effects.

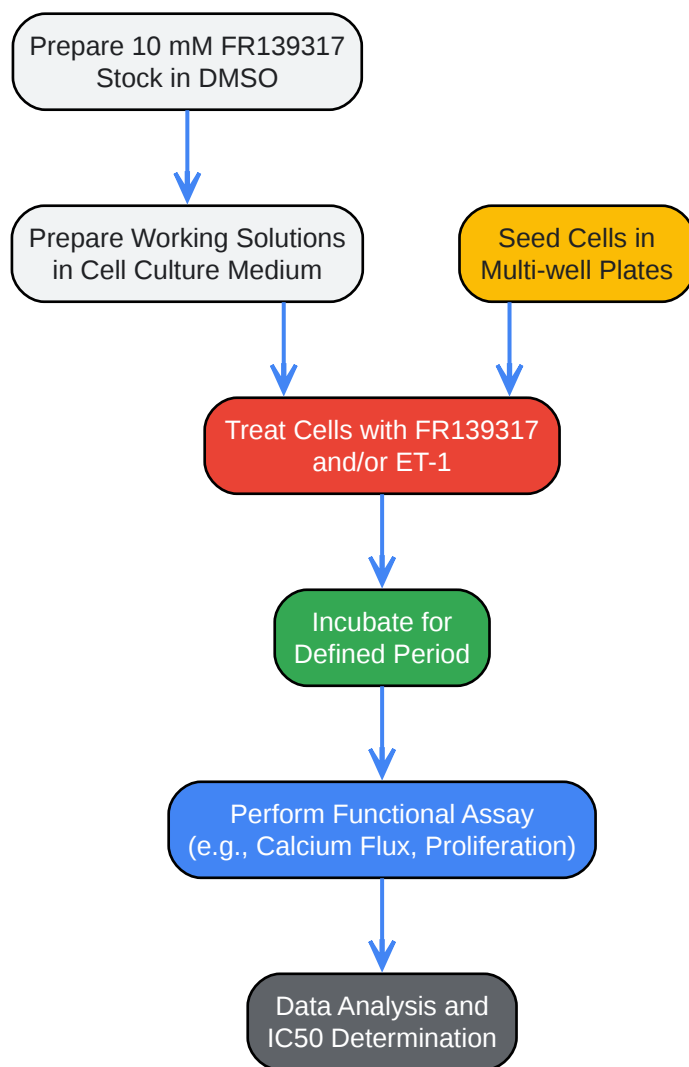


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Mechanism of action of **FR139317** as an ETA receptor antagonist.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a typical workflow for evaluating the efficacy of **FR139317** in a cell-based assay.



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Typical workflow for in vitro experiments with **FR139317**.

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- 2. Subtype selectivity of a novel endothelin antagonist, FR139317, for the two endothelin receptors in transfected Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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